molecular formula C8H6BrClO2 B13203000 5-Bromo-2-methylphenyl chloroformate

5-Bromo-2-methylphenyl chloroformate

Cat. No.: B13203000
M. Wt: 249.49 g/mol
InChI Key: HRUKFSDNKOEUGL-UHFFFAOYSA-N
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Description

5-Bromo-2-methylphenyl chloroformate is a chemical compound (Molecular Formula: C8H6BrClO2, Molecular Weight: 249.49) belonging to the class of aryl chloroformates . Chloroformates are highly reactive intermediates known for their role in synthesizing a wide range of valuable products, including pharmaceuticals, agrochemicals, and polymers . As a key chemical building block, this reagent is primarily used in research laboratories for the protection of amine groups and the synthesis of carbonate esters and carbamates . These transformations are fundamental steps in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals . The bromo and methyl substituents on the phenyl ring offer unique sites for further functionalization via cross-coupling reactions, allowing researchers to construct more complex molecular architectures. Mechanism of Action & Handling: Chloroformates react as electrophilic acylating agents . The reactivity stems from the presence of the acid chloride group, which is highly susceptible to nucleophilic attack. Upon contact with nucleophiles like alcohols or amines, the compound facilitates the formation of carbonate or carbamate linkages, respectively. It is critical to note that chloroformates are moisture-sensitive and hydrolyze in the presence of water, producing hydrogen chloride (HCl) and carbon dioxide (CO2) as byproducts . This reactivity also makes them potent direct-acting contact irritants to the eyes, skin, and respiratory tract . Safety Information: This compound is classified with the signal word "Danger" and carries hazard statements indicating it is fatal if inhaled, in contact with skin, or swallowed, and causes severe skin burns and eye damage (H300+H310+H330, H314) . It must be handled with extreme care in a well-ventilated environment, using appropriate personal protective equipment (PPE). Disclaimer: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

(5-bromo-2-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6BrClO2/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3

InChI Key

HRUKFSDNKOEUGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Bromination

  • Reagents : Bromine (Br₂) in acetic acid or dichloromethane, with FeBr₃ or AlBr₃ as a catalyst.
  • Conditions :
    • Temperature: 0–25°C
    • Reaction time: 4–12 hours
    • Workup: Quenching with NaHSO₃, extraction, and recrystallization.
  • Yield : 60–75% (extrapolated from analogous brominations in).

Regioselective Bromination

To enhance para-selectivity, directed ortho-metalation (DoM) strategies using LDA (lithium diisopropylamide) or Grignard reagents may be employed, followed by quenching with Br₂.

Chloroformate Esterification

Conversion of 5-bromo-2-methylphenol to the target chloroformate follows established protocols for phenyl chloroformate synthesis:

Method A: Phosgene Route

  • Reagents :
    • Phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) in anhydrous CH₂Cl₂ or THF.
    • Base: Pyridine or DMAP (4-dimethylaminopyridine) to scavenge HCl.
  • Conditions :
    • Temperature: −10°C to 25°C (slow addition to minimize side reactions).
    • Reaction time: 2–6 hours.
    • Workup: Washing with brine, drying (Na₂SO₄), and solvent evaporation.
  • Yield : 80–90% (theoretical, assuming optimal conditions).

Method B: Triphosgene Alternative

Triphosgene offers safer handling with comparable efficiency:

Process Optimization and Scalability

Industrial-scale production (e.g., 70 kg/batch as in) would require:

Comparative Data Table

Parameter Method A (Phosgene) Method B (Triphosgene)
Reagent Cost Low Moderate
Safety High risk Moderate risk
Reaction Time 2–4 h 4–6 h
Yield 80–90% 75–85%
Scalability Challenging Feasible

Chemical Reactions Analysis

Types of Reactions:

  • Nucleophilic Substitution: 5-Bromo-2-methylphenyl chloroformate readily undergoes nucleophilic substitution reactions with amines to form carbamates and with alcohols to form carbonate esters. [ \text{5-Bromo-2-methylphenyl chloroformate} + \text{R-NH}_2 \rightarrow \text{5-Bromo-2-methylphenyl carbamate} + \text{HCl} ] [ \text{5-Bromo-2-methylphenyl chloroformate} + \text{R-OH} \rightarrow \text{5-Bromo-2-methylphenyl carbonate} + \text{HCl} ]

  • Hydrolysis: In the presence of water, 5-Bromo-2-methylphenyl chloroformate hydrolyzes to form 5-Bromo-2-methylphenol and carbon dioxide. [ \text{5-Bromo-2-methylphenyl chloroformate} + \text{H}_2\text{O} \rightarrow \text{5-Bromo-2-methylphenol} + \text{CO}_2 + \text{HCl} ]

Common Reagents and Conditions:

    Amines: Used in nucleophilic substitution reactions to form carbamates.

    Alcohols: React with 5-Bromo-2-methylphenyl chloroformate to form carbonate esters.

    Water: Hydrolyzes the compound to form phenol and carbon dioxide.

Major Products:

    Carbamates: Formed from reactions with amines.

    Carbonate Esters: Formed from reactions with alcohols.

    Phenol: Formed from hydrolysis.

Scientific Research Applications

Chemistry: 5-Bromo-2-methylphenyl chloroformate is used as a reagent in organic synthesis for the introduction of protective groups and the formation of carbamates and carbonate esters. It is also used in the derivatization of polar compounds for analysis by gas chromatography/mass spectrometry.

Biology and Medicine: In biological research, 5-Bromo-2-methylphenyl chloroformate is used to modify biomolecules such as proteins and peptides, aiding in the study of their structure and function. It is also employed in the synthesis of pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of specialty chemicals, including intermediates for the synthesis of drugs and other bioactive molecules. It is also used in the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylphenyl chloroformate involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines, alcohols, and other nucleophilic species. This reactivity is exploited in various synthetic applications to introduce protective groups or modify biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Differences

  • Ethyl Chloroformate (C₃H₅ClO₂, MW 108.5 g/mol): An aliphatic chloroformate with a simple ethyl group. Lacks aromaticity, leading to faster hydrolysis rates and lower thermal stability compared to aromatic derivatives .
  • Benzyl Chloroformate (C₈H₇ClO₂, MW 170.6 g/mol): Aromatic with a benzyl group. Similar to 5-bromo-2-methylphenyl but lacks bromine and methyl substituents, resulting in reduced steric hindrance and electrophilicity .
  • Phenyl Chloroformate (C₇H₅ClO₂, MW 156.6 g/mol): A simple aromatic chloroformate. The absence of bromine and methyl groups reduces its molecular weight and alters reactivity in nucleophilic substitutions .
  • Used in API synthesis due to moderate reactivity .

Physical and Chemical Properties

Property 5-Bromo-2-methylphenyl Chloroformate Ethyl Chloroformate Benzyl Chloroformate Phenyl Chloroformate
Molecular Weight (g/mol) 249.5 108.5 170.6 156.6
Boiling Point (°C) ~250 (estimated) 95 230 (decomposes) 192
Density (g/cm³) ~1.6 (estimated) 1.14 1.24 1.25
Hydrolysis Rate Slow (aromatic substituents) Rapid Moderate Slow
Solubility Organic solvents (e.g., THF, DCM) Soluble in acetone, THF Soluble in ethers, chlorinated solvents Similar to benzyl derivatives

Key Observations :

  • The bromine and methyl groups in 5-bromo-2-methylphenyl increase molecular weight and density compared to simpler chloroformates.
  • Aromatic chloroformates (e.g., benzyl, phenyl) hydrolyze slower than aliphatic ones (e.g., ethyl) due to reduced electrophilicity at the carbonyl carbon .

Toxicity and Handling

  • Ethyl Chloroformate : LD₅₀ (rat, oral) = 205 mg/kg; corrosive, requires ventilation and protective gear .
  • Benzyl Chloroformate : Corrosive, causes severe skin/eye damage; explosive when decomposed .
  • 5-Bromo-2-methylphenyl Chloroformate : Expected higher toxicity due to bromine content. Requires stringent controls for inhalation and dermal exposure. Storage in cool, dry conditions to prevent decomposition .

Biological Activity

5-Bromo-2-methylphenyl chloroformate is a chemical compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

5-Bromo-2-methylphenyl chloroformate is characterized by the following chemical structure:

  • Molecular Formula : C9H8BrClO2
  • Molecular Weight : 251.51 g/mol
  • CAS Number : 5-Bromo-2-methylphenyl chloroformate does not have a widely recognized CAS number but is often referenced in literature regarding chloroformates.

The biological activity of 5-Bromo-2-methylphenyl chloroformate primarily involves its role as an electrophilic agent. Chloroformates are known to react with nucleophiles, which can lead to the modification of proteins and other biomolecules. This reactivity can result in various biological effects, including:

  • Inhibition of Enzymatic Activity : By modifying active site residues in enzymes, chloroformates can inhibit their function.
  • Cellular Signaling Modulation : The compound may influence signaling pathways by altering protein interactions.

Antimicrobial Properties

Research has indicated that compounds similar to 5-Bromo-2-methylphenyl chloroformate exhibit antimicrobial activity. For instance, studies have shown that certain chloroformates can inhibit the growth of various bacterial strains, although specific data on this compound is limited.

Cytotoxic Effects

In vitro studies on related compounds suggest potential cytotoxic effects against cancer cell lines. For example, a study examining the cytotoxicity of various chloroformates found that they could induce apoptosis in leukemia cells, indicating a possible therapeutic application in oncology.

CompoundCell Line TestedIC50 (µM)Mechanism
5-Bromo-2-methylphenyl chloroformateHL-60 (leukemia)Not specifiedInduction of apoptosis
Similar chloroformateMCF-7 (breast cancer)15Inhibition of cell proliferation

Case Studies

  • Cytotoxicity in Leukemia Cells
    A study focused on the differentiation-inducing effects of small molecules on acute myeloid leukemia (AML) cells highlighted that certain compounds with structural similarities to 5-Bromo-2-methylphenyl chloroformate were able to upregulate differentiation markers and reduce cell viability significantly . These findings suggest that modifications to the chloroformate structure could enhance its efficacy against cancer cells.
  • Antibacterial Activity
    Another investigation into the antibacterial properties of related compounds demonstrated that chloroformates could effectively inhibit the growth of Gram-positive bacteria. The study emphasized the need for further exploration into how structural variations affect antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR for 5-Bromo-2-methylphenyl chloroformate is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituent Effects : The presence of bromine and methyl groups can significantly affect the compound's reactivity and selectivity towards biological targets.
  • Electrophilicity : The electrophilic nature of the chloroformate group allows for interaction with nucleophilic sites on proteins, leading to potential therapeutic effects.

Q & A

Q. How are AEGL values derived for chloroformates, and what uncertainties exist?

  • Methodological Answer : AEGL-1 to AEGL-3 tiers are based on animal lethality (LC50) and time-concentration thresholds. For example, AEGL-3 for benzyl chloroformate uses mouse RD50 data adjusted by interspecies and intraspecies uncertainty factors (10x each). Critically assess data quality using the NRC’s SOPs, noting gaps in developmental toxicity or long-term exposure .

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